3-(5-Ethylfuran-2-yl)morpholine
Overview
Description
3-(5-Ethylfuran-2-yl)morpholine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Neurokinin-1 Receptor Antagonists
A study highlights the development of an orally active, water-soluble neurokinin-1 (h-NK1) receptor antagonist, showcasing its effectiveness in pre-clinical tests relevant to emesis and depression. This antagonist demonstrates a high affinity and long central duration of action, with significant solubility in water, marking a promising avenue for clinical applications in treating emesis and depression-related conditions (Harrison et al., 2001).
Antimicrobial Activity
Another research focus is on the synthesis and biological evaluation of morpholine derivatives for antimicrobial properties. For instance, a specific compound was synthesized and tested for antibacterial, antioxidant, and anti-tuberculosis activities, showing remarkable effectiveness against TB with low minimum inhibitory concentration (MIC) values and superior antimicrobial activity. This underscores the potential of morpholine derivatives as promising candidates for developing new antimicrobial agents (Mamatha S.V et al., 2019).
Supramolecular Chemistry
Research on the structures of supramolecular inclusion complexes of morpholine derivatives with cyclodextrins via NMR spectroscopy reveals insights into the interactions and formation of these complexes. These findings are significant for the development of drug delivery systems and understanding the molecular basis of host-guest chemistry (Seilkhanov et al., 2015).
Mechanism of Action
Target of Action
Morpholine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Morpholine derivatives often interact with their targets by binding to active sites, which can inhibit the function of the target and lead to various biological effects .
Biochemical Pathways
Without specific information on “3-(5-Ethylfuran-2-yl)morpholine”, it’s difficult to say which biochemical pathways it might affect. Morpholine derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties can be influenced by factors such as the compound’s chemical structure, its interactions with biological targets, and the characteristics of the biological system in which it is present .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. These might include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the biological system in which the compound is present .
Properties
IUPAC Name |
3-(5-ethylfuran-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-8-3-4-10(13-8)9-7-12-6-5-11-9/h3-4,9,11H,2,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZROGSTBLQPSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C2COCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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